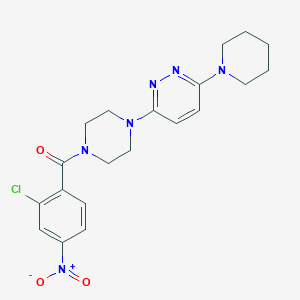

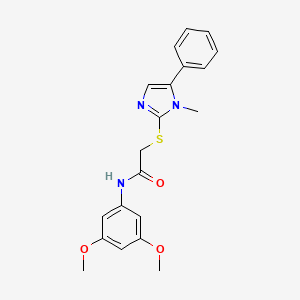

![molecular formula C12H15NO3S B2522324 Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351633-72-1](/img/structure/B2522324.png)

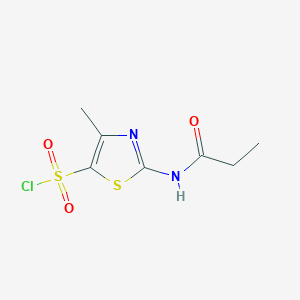

Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a chemical compound. It is related to a class of compounds that have been studied for their potential anticancer activity .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, new sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- The compound has been utilized in the synthesis of complex molecules through methodologies such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction . This technique allows for the efficient creation of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing the compound's role in facilitating diverse chemical transformations with good yields and high selectivity (B. Reddy et al., 2012).

- Another study highlighted the use of phosphomolybdic acid as a solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenones from similar furan derivatives, demonstrating the compound's utility in catalysis and the synthesis of cyclic compounds (B. Reddy et al., 2012).

Biological and Medicinal Applications

- Research on furan-2-yl(phenyl)methanone derivatives has revealed their potential as protein tyrosine kinase inhibitors , with several new derivatives showing promising in vitro activity. This suggests their relevance in developing therapeutic agents for diseases where protein tyrosine kinase plays a role (Feilang Zheng et al., 2011).

- N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives , including compounds similar to the queried chemical, are known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties , underscoring the compound's importance in drug discovery and pharmacological research (Sandra M. Bonilla-Castañeda et al., 2022).

Catalysis and Material Science

- The oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) , an important biobased platform chemical, has been achieved using an FAD-dependent enzyme catalysis. This process, involving the compound , highlights the importance of furan derivatives in sustainable chemistry and the production of biopolymers (W. Dijkman et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(10-2-1-7-15-10)13-5-3-12(4-6-13)16-8-9-17-12/h1-2,7H,3-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYQJVFZCLBEFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

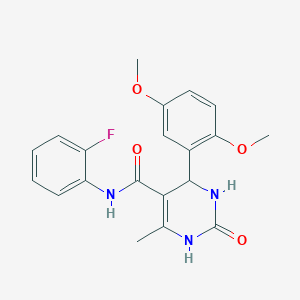

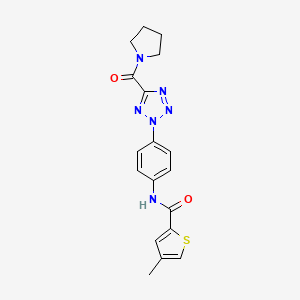

![ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate](/img/structure/B2522244.png)

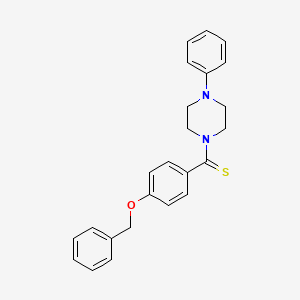

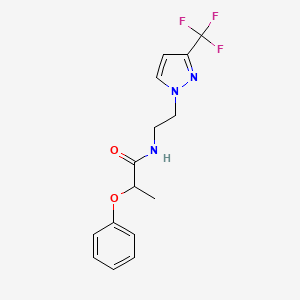

![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2522249.png)

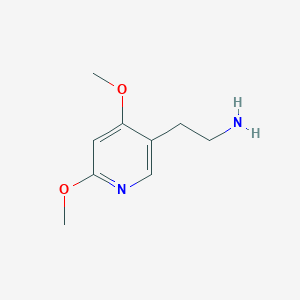

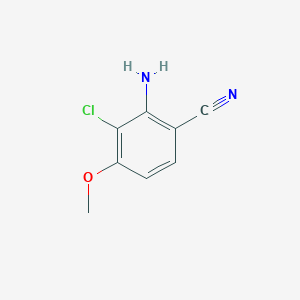

![N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B2522256.png)

![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)

![N-(2,4-difluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2522261.png)